molecular formula C6H12N2OS B1418955 (Oxan-4-yl)thiourea CAS No. 1153229-49-2

(Oxan-4-yl)thiourea

Cat. No. B1418955
M. Wt: 160.24 g/mol
InChI Key: FWRZIRWKVXQQBV-UHFFFAOYSA-N
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Description

“(Oxan-4-yl)thiourea” is an organic compound with the CAS Number: 1153229-49-2 . It has a molecular weight of 160.24 .


Synthesis Analysis

Thiourea synthesis can be achieved by a simple condensation between amines and carbon disulfide in an aqueous medium . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives .


Molecular Structure Analysis

The IUPAC name for “(Oxan-4-yl)thiourea” is N-tetrahydro-2H-pyran-4-ylthiourea . The InChI code is 1S/C6H12N2OS/c7-6(10)8-5-1-3-9-4-2-5/h5H,1-4H2,(H3,7,8,10) .


Physical And Chemical Properties Analysis

“(Oxan-4-yl)thiourea” is a powder at room temperature .

Scientific Research Applications

Antiallergy Agents

  • N-(4-substituted-thiazolyl)oxamic Acid Derivatives : A series of derivatives were synthesized and tested for antiallergy activity, showing potent effects in a rat model. The synthesis involved treatment of acetophenone with thiourea, and some analogues exhibited significant potency compared to standard treatments (Hargrave et al., 1983).

Biological and Chemical Properties

  • Oxidative Damage Protection : Thiourea and its derivatives, like dimethylthiourea, have been shown to scavenge HOCl, a powerful oxidant, suggesting their role in protecting against oxidative damage in biological systems (Wasil et al., 1987).
  • Coordination Compounds with Copper(I) Chloride : Cyclic thioureas, including 4-thioxo [1,3,5] oxadiazocines and pyrimidine-2-thiones, form coordination compounds with copper(I) chloride, offering various biological properties (Parfenova et al., 2021).

Synthetic Applications

  • Enantio- and Diastereoselective Additions : Thiourea-catalyzed asymmetric 1,4-additions of oxindole derivatives to nitroolefins create stereogenic centers, useful in the synthesis of biologically active molecules (Bui et al., 2009).
  • Synthesis of Novel Thiazole Derivatives : Incorporating pyridine moiety in thiazole derivatives, synthesized from 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea, shows potential as antimicrobial agents (Khidre et al., 2021).

Analytical Chemistry

  • Thermodynamic Analysis of Thiourea Decomposition : Thiourea and its oxides display dynamic behavior during oxidation, with their thermodynamic properties investigated through various techniques like TG, DTG, and DSC (Wang et al., 2005).

Environmental Applications

  • Gold Leaching : Thiourea is explored as an alternative to cyanide for gold extraction from various mineral resources. Studies have shown its effectiveness in dissolving gold under specific conditions (Groenewald, 1976).

Safety And Hazards

“(Oxan-4-yl)thiourea” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

oxan-4-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2OS/c7-6(10)8-5-1-3-9-4-2-5/h5H,1-4H2,(H3,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRZIRWKVXQQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Oxan-4-yl)thiourea

CAS RN

1153229-49-2
Record name (oxan-4-yl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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